NAME
|
1630
|
Name
|
|
Quantity
|
0.5 mmol
|
Type
|
reactant
|
Smiles
|
COc1cccc(C(F)(F)F)c1
|
Name
|
|
Quantity
|
0 mmol
|
Type
|
reactant
|
Smiles
|
Cc1ccc([Mg]Br)cc1
|
Name
|
c7ccc(c6cc(c1ccccc1)n(c2ccccc2NC(c3ccccc3)P(C4CCCCC4)C5CCCCC5)n6)cc7
|
Quantity
|
0.05 mmol
|
Type
|
reagent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
66 °C
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
Cc2ccc(c1cccc(C(F)(F)F)c1)cc2
|
Type | Value | Analysis |
---|---|---|
YIELD | 22 |
Type
|
CUSTOM
|
Details
|
isolated yield
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |